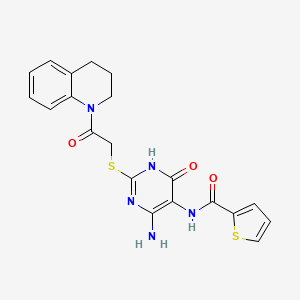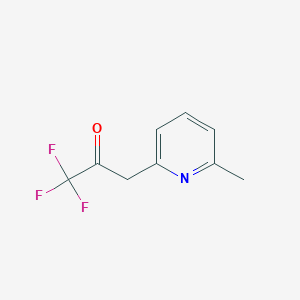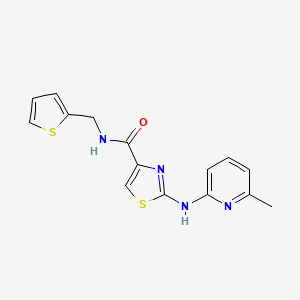
2-Cycloheptylethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Cycloheptylethane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cycloheptyl ethyl bromide with sodium hydrosulfide. The reaction proceeds as follows:
Cycloheptyl ethyl bromide+NaSH→this compound+NaBr
This reaction typically requires anhydrous conditions and is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the hydrosulfide ion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Types of Reactions:
- this compound can undergo oxidation to form disulfides. For example:
Oxidation: 2RSH+I2→RSSR+2HI
where R represents the cycloheptylethane group.Reduction: The disulfide formed can be reduced back to the thiol using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers. For example:Substitution: RSH+R’X→RSR’+HX
where R’ is an alkyl group and X is a halide.Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, polar aprotic solvents
Major Products:
Oxidation: Disulfides (RSSR)
Reduction: Thiols (RSH)
Substitution: Thioethers (RSR’)
科学的研究の応用
2-Cycloheptylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol-disulfide exchange.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in conditions involving oxidative stress.
作用機序
The mechanism of action of 2-Cycloheptylethane-1-thiol involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to modulate redox states within biological systems, potentially affecting various molecular targets and pathways. For example, it can interact with cysteine residues in proteins, leading to changes in protein function and activity.
類似化合物との比較
Methanethiol (CH3SH): A simple thiol with a single carbon atom.
Ethanethiol (C2H5SH): A thiol with a two-carbon chain.
Cyclohexanethiol (C6H11SH): A thiol with a cyclohexyl ring.
Comparison: 2-Cycloheptylethane-1-thiol is unique due to its cycloheptyl ring structure, which imparts different steric and electronic properties compared to simpler thiols like methanethiol and ethanethiol. The presence of the cycloheptyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
特性
IUPAC Name |
2-cycloheptylethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18S/c10-8-7-9-5-3-1-2-4-6-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVMOLZNZZRWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2969089.png)


![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2969095.png)
![5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2969096.png)
![4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2969097.png)
![1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2969098.png)



![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)

![4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid](/img/structure/B2969110.png)

